4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl ring, along with methoxymethyl groups on a cyclohexa-2,5-dien-1-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under reflux conditions in an ethanol solvent . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions . The compound’s hydrazinylidene group can form stable complexes with various metal ions, which can influence its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine: Similar structure but with a trimethoxy group instead of methoxymethyl groups.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Similar structure with a phenol group.
Properties
CAS No. |
81238-59-7 |
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Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-2,6-bis(methoxymethyl)phenol |
InChI |
InChI=1S/C16H16N4O7/c1-26-8-10-5-12(6-11(9-27-2)16(10)21)17-18-14-4-3-13(19(22)23)7-15(14)20(24)25/h3-7,21H,8-9H2,1-2H3 |
InChI Key |
HINSAQVMAZCKQT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1O)COC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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